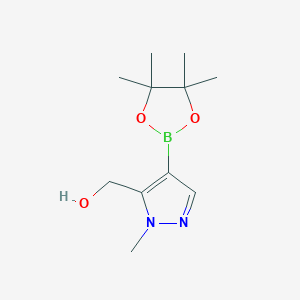
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a butanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO) are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized compounds, and reduced amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the nitrile group may participate in various biochemical reactions . These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but with an acetic acid group instead of a nitrile group.
4-Bromophenylthiazole: Contains a thiazole ring in place of the butanenitrile backbone.
4-Bromophenylpiperazine: Features a piperazine ring instead of the butanenitrile group.
Uniqueness
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is unique due to its specific combination of a bromophenyl group and a butanenitrile backbone, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14BrN |
|---|---|
分子量 |
252.15 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H14BrN/c1-9(2)12(3,8-14)10-4-6-11(13)7-5-10/h4-7,9H,1-3H3 |
InChIキー |
QPBUCYBCIXIAHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C#N)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)







![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)



